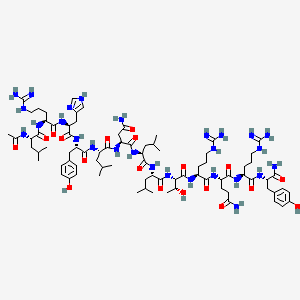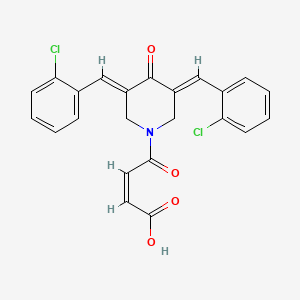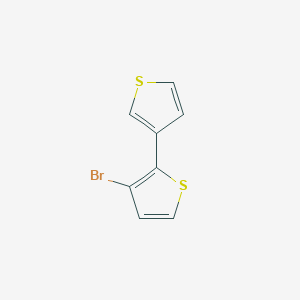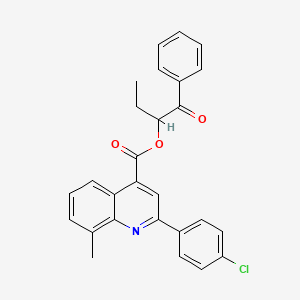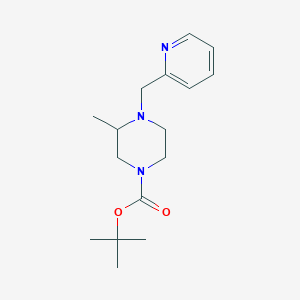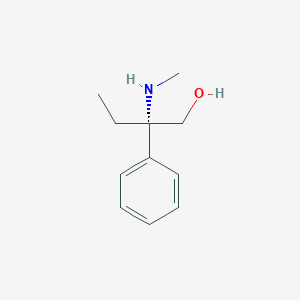
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is a chemical compound belonging to the xanthone family. It is known for its unique structure, which includes multiple hydroxyl groups attached to a xanthone core. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate typically involves the hydroxylation of xanthone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce hydroxyl groups at specific positions on the xanthone ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound during the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthones.
Substitution: Alkylated or acylated xanthone derivatives.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential as an inhibitor of Na/K-ATPase, affecting cellular ion balance.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the Na/K-ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, affecting cellular functions. Unlike other inhibitors, it does not activate kinase signaling pathways, making it a unique tool for studying ion transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mangiferin: A C-glucosyl xanthone with similar hydroxylation patterns but different glycosylation.
Isogentisin: Another xanthone derivative with hydroxyl groups at different positions.
Uniqueness
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is unique due to its specific hydroxylation pattern and its ability to inhibit Na/K-ATPase without activating kinase signaling pathways. This distinct mechanism of action sets it apart from other xanthone derivatives .
Propriétés
Numéro CAS |
1262770-21-7 |
|---|---|
Formule moléculaire |
C13H10O7 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
3,4,5,6-tetrahydroxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C13H8O6.H2O/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17;/h1-4,14-15,17-18H;1H2 |
Clé InChI |
ZFTTXYRPFMYDRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



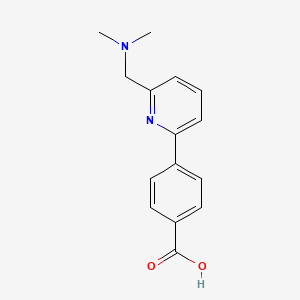
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
